(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate
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Overview
Description
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines using dimethyl carbonate in a flow system over solid catalysts . This method is preferred due to its environmentally friendly nature, avoiding the use of hazardous materials like phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHCOOCH}_3 + \text{CH}_3\text{OH} ] where R represents the amine group.
Industrial Production Methods
In industrial settings, the synthesis of carbamates often involves the use of phosgene or phosgene derivatives, although safer alternatives like dimethyl carbonate are increasingly being adopted. The reaction conditions typically include the use of catalysts such as Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ at elevated temperatures (around 150°C) to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is mediated through the carbamate group, which forms a covalent bond with the serine residue in the active site of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcarbamoylcholine: A potent acetylcholinesterase inhibitor with similar biological activities.
Carbamoylcholine: Another acetylcholinesterase inhibitor with a different structural motif but similar mechanism of action.
Uniqueness
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is unique due to its specific structural features, including the quinoline ring and the phenoxy group, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a slow-binding inhibitor of acetylcholinesterase sets it apart from other carbamate compounds .
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H19N3O4/c1-20(2)18(23)25-21-16-9-8-14(24-13-6-4-3-5-7-13)10-12(16)11-15(19)17(21)22/h3-10,15H,11,19H2,1-2H3 |
InChI Key |
HSMJZDISXPNYOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(CC(C1=O)N)C=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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